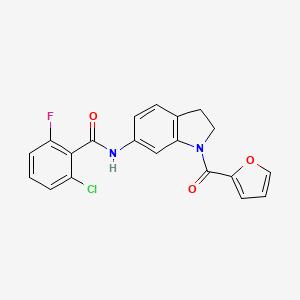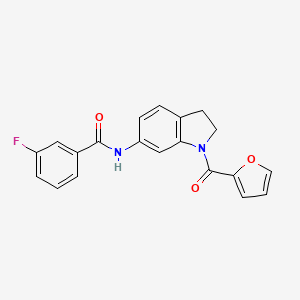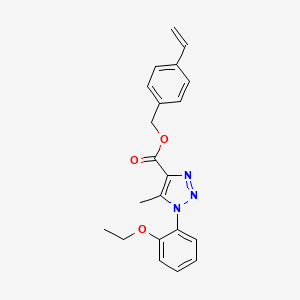
2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide
Übersicht
Beschreibung
2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide, also known as FP-6, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been studied for its ability to modulate certain biological pathways.
Wirkmechanismus
2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide exerts its biological effects by modulating certain signaling pathways in cells. It has been shown to inhibit the activity of protein kinases, which are involved in cell proliferation and survival. 2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide has also been found to modulate the activity of transcription factors, which are responsible for regulating gene expression. By modulating these pathways, 2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide can regulate cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and physiological effects:
2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide has been shown to have a variety of biochemical and physiological effects in cells. It can inhibit the activity of enzymes such as cyclin-dependent kinases, which are involved in cell cycle progression. 2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide can also induce the expression of certain genes that are involved in apoptosis and cell cycle arrest. Physiologically, 2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide has been shown to reduce tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities and with high purity. 2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide has also been shown to have low toxicity in animal studies, making it a safe compound to use in laboratory experiments. However, one limitation of 2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide is that it has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide. One area of interest is the development of 2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide analogs that have improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide in various disease conditions. Further studies are needed to elucidate the mechanism of action of 2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide and to determine its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide has been studied extensively for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor effects in preclinical studies. 2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-21(2,3)20(26)24-11-10-14-8-9-15(12-17(14)24)23-19(25)13-27-18-7-5-4-6-16(18)22/h4-9,12H,10-11,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNZKVVOGNDNLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorobenzyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B3399583.png)
![2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B3399584.png)
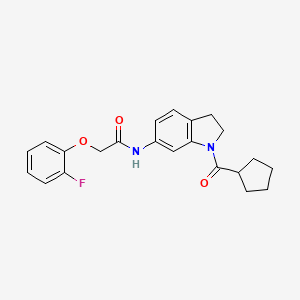
![2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B3399597.png)
![2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3399602.png)
![N-(2-chlorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3399607.png)
![N-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3399615.png)
![9-chloro-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3399629.png)
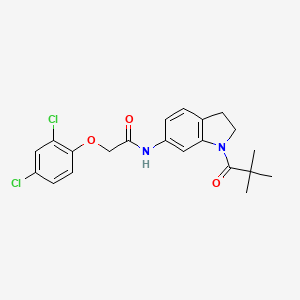
![N-(4-fluorophenyl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B3399660.png)

